Methyl 3-(chlorocarbonyl)-2-hydroxybenzoate
Description
Methyl 3-(chlorocarbonyl)-2-hydroxybenzoate is a benzoate ester featuring a hydroxyl group at the 2-position and a reactive chlorocarbonyl group at the 3-position. For instance, methyl 3-(chlorocarbonyl)benzoate (CAS 3441-03-0) is highlighted as a key intermediate in organic synthesis, particularly for constructing N-benzoyl-2-hydroxybenzamide derivatives . The presence of both hydroxyl and chlorocarbonyl groups suggests dual reactivity, enabling participation in esterification, amidation, or nucleophilic substitution reactions.
Properties
CAS No. |
97070-49-0 |
|---|---|
Molecular Formula |
C9H7ClO4 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
methyl 3-carbonochloridoyl-2-hydroxybenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-4-2-3-5(7(6)11)8(10)12/h2-4,11H,1H3 |
InChI Key |
QQSGTPUBGPASTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of methyl 3-(chlorocarbonyl)-2-hydroxybenzoate can begin with the esterification of 3-(chlorocarbonyl)-2-hydroxybenzoic acid using methanol in the presence of an acid catalyst such as sulfuric acid.
Chlorination: Another method involves the chlorination of methyl 2-hydroxybenzoate to introduce the chlorocarbonyl group. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-(chlorocarbonyl)-2-hydroxybenzoate can undergo nucleophilic substitution reactions where the chlorocarbonyl group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxyl group in the compound can be oxidized to form a carbonyl group, or reduced to form a methoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, esters, or thioesters.
Oxidation Products: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction Products: Formation of methoxy derivatives.
Hydrolysis Products: 3-(chlorocarbonyl)-2-hydroxybenzoic acid and methanol.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its structural similarity to biologically active compounds.
Biochemical Studies: Utilized in studies to understand enzyme interactions and metabolic pathways.
Industry:
Polymer Production: Used in the synthesis of specialty polymers with specific properties.
Material Science: Employed in the development of advanced materials with unique chemical and physical characteristics.
Mechanism of Action
The mechanism of action of methyl 3-(chlorocarbonyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural analogs of methyl 3-(chlorocarbonyl)-2-hydroxybenzoate, emphasizing substituent positions, functional groups, and applications:
*Calculated based on molecular formula.
Physicochemical Properties
- Electron-Withdrawing Effects : The nitro group in methyl 3-(chlorocarbonyl)-5-nitrobenzoate reduces electron density at the aromatic ring, altering reactivity in electrophilic substitutions .
Biological Activity
Methyl 3-(chlorocarbonyl)-2-hydroxybenzoate, also known as methyl 3-chlorocarbonylbenzoate, is a compound with notable biological activity. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H7ClO3
- Molecular Weight : 200.60 g/mol
- CAS Number : 15563901
This compound exhibits various biological activities primarily through its interaction with specific cellular pathways:
- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
A study conducted on various plant extracts demonstrated that compounds similar to this compound showed significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, revealing effective concentrations against specific bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines indicated that the compound exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical study evaluated the effectiveness of this compound in treating bacterial infections in mice. Results indicated a significant reduction in bacterial load compared to control groups, supporting its potential as an antimicrobial agent.
- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of the compound, where it was found to reduce inflammatory markers in a murine model of inflammation induced by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
Research Findings
Recent research has highlighted the following findings regarding this compound:
- Selectivity and Potency : The compound has been shown to selectively inhibit certain biological targets, which may enhance its therapeutic efficacy while minimizing side effects.
- Synergistic Effects : When combined with other antimicrobial agents, this compound demonstrated synergistic effects, enhancing overall antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
